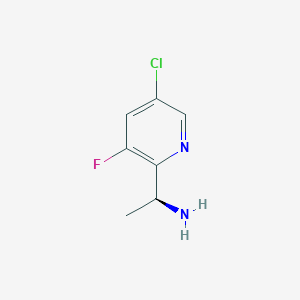

(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine

Description

(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is a chiral amine derivative featuring a pyridine ring substituted with chlorine at position 5 and fluorine at position 2. The ethanamine moiety is attached to position 2 of the pyridine core, with the (S)-enantiomer being the stereospecific form. Its molecular formula is C₇H₈ClFN₂, and it has a molecular weight of 174.61 g/mol . The compound’s CAS number is 1932020-62-6 for the (S)-enantiomer, while the non-chiral variant is listed under CAS 1384264-43-0 . This compound is primarily utilized in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor ligands due to its pyridine-based structure and halogen substituents, which influence electronic and steric properties .

Properties

Molecular Formula |

C7H8ClFN2 |

|---|---|

Molecular Weight |

174.60 g/mol |

IUPAC Name |

(1S)-1-(5-chloro-3-fluoropyridin-2-yl)ethanamine |

InChI |

InChI=1S/C7H8ClFN2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m0/s1 |

InChI Key |

MAYQGJSDQBLXHN-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=N1)Cl)F)N |

Canonical SMILES |

CC(C1=C(C=C(C=N1)Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with 5-chloro-3-fluoropyridine.

Chiral Amine Introduction:

Reaction Conditions: Common reagents used in the synthesis include reducing agents, such as lithium aluminum hydride, and catalysts, such as palladium on carbon. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies investigating the interaction of chiral amines with biological targets.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

Key Compounds :

| Compound Name | Substituents (Pyridine) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| (S)-1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine | 5-Cl, 3-F | C₇H₈ClFN₂ | 174.61 | 1932020-62-6 |

| (S)-1-(5-Chloropyridin-3-yl)ethanamine | 5-Cl | C₇H₉ClN₂ | 156.61 | 1213887-83-2 |

| (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride | 5-F | C₇H₁₁Cl₂FN₂ | 229.08 | 1909288-54-5 |

| 1-(3,5-Difluoropyridin-2-yl)ethanamine | 3-F, 5-F | C₇H₈F₂N₂ | 158.15 | 915720-76-2 |

Structural Insights :

- Halogen Effects : Replacement of fluorine at position 3 with chlorine (as in the target compound) increases molecular weight by ~18 g/mol compared to the 5-F analog. Chlorine’s larger atomic radius and stronger electron-withdrawing nature may enhance binding affinity in enzyme-substrate interactions .

- Positional Isomerism: The 5-Cl-3-F substitution pattern distinguishes the target compound from analogs like 1-(3,5-Difluoropyridin-2-yl)ethanamine, which lacks chlorine.

Enantiomeric Forms and Salt Derivatives

| Compound Name | Enantiomer/Salt Form | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | Free base (S) | 174.61 | 1932020-62-6 |

| 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride | Hydrochloride salt | 211.07 | 1948237-22-6 |

| (S)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride | Dihydrochloride (S) | 229.53 | 1391462-15-9 |

Key Observations :

- Salt Derivatives : Hydrochloride salts (e.g., CAS 1948237-22-6) exhibit higher molecular weights due to HCl addition, improving solubility for in vivo studies .

- Enantiomeric Specificity : The (S)-enantiomer (CAS 1932020-62-6) is distinct from its (R)-counterparts (e.g., CAS 1909288-54-5). Enantiomers often display divergent biological activities; for example, (S)-forms may show higher target selectivity in chiral environments .

Functional Group Modifications

| Compound Name | Functional Group Variation | Molecular Formula | Key Applications |

|---|---|---|---|

| 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol | –OH instead of –NH₂ | C₇H₇ClFNO | Intermediate in amine synthesis |

| 2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride | Ether linkage | C₇H₁₁Cl₂FN₂O | Probable neurotransmitter analog |

Comparative Analysis :

- Amino vs. Hydroxyl Groups: The target compound’s primary amine (–NH₂) enables nucleophilic reactivity, facilitating covalent bond formation in drug candidates. In contrast, the hydroxyl (–OH) in 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol limits such interactions .

Research Implications

The structural nuances of this compound—particularly its halogen placement and enantiomeric purity—make it a versatile scaffold in medicinal chemistry. For instance:

- Drug Design : The 3-F/5-Cl substitution may optimize binding to hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.